1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride

Description

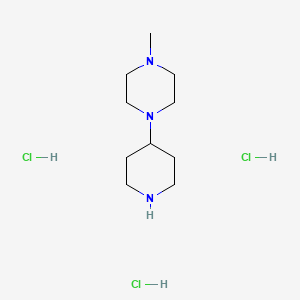

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride (molecular formula: C₁₀H₂₁N₃·3HCl, MW: 183.3 g/mol for the free base) is a piperazine-piperidine hybrid compound. It is widely utilized as a key intermediate in synthesizing kinase inhibitors such as Gilteritinib (FLT3/AXL inhibitor for leukemia) and Brigatinib (ALK inhibitor for NSCLC) . The trihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.3ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCIYPSDBMWEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride typically involves the reaction of 1-methylpiperazine with 4-piperidone under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The compound is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, distillation, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and receptor binding.

Medicine: In medicinal chemistry, it is employed in the synthesis of potential therapeutic agents, including antitumor and antimicrobial drugs.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of cellular processes .

Comparison with Similar Compounds

1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride

- Structural Difference : Replaces the piperidin-4-yl group with a pyrrolidin-3-yl moiety.

- Reduced steric bulk may improve solubility but decrease target specificity.

1-Methyl-4-(3-piperidinylmethyl)piperazine Trihydrochloride

- Structural Difference : Incorporates a methylene spacer between the piperazine and piperidine rings.

- Impact: Increased flexibility of the linker could enhance binding to receptors requiring extended conformations, such as dopamine D2 .

1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride

- Structural Difference : Substitutes the methyl group on the piperazine nitrogen with an ethyl group.

- Impact :

Selenium-Containing Derivatives (e.g., RSe-1, RSe-2)

- Structural Difference : Introduces a phenylselanylpropyl/butyl chain.

- Impact :

Physicochemical Properties

| Compound | Solubility (HCl Salt) | LogP (Predicted) | Key Applications |

|---|---|---|---|

| 1-Methyl-4-(piperidin-4-yl)piperazine | High (trihydrochloride) | 1.2 | Kinase inhibitor intermediates |

| 1-Methyl-4-(3-pyrrolidinyl)piperazine | Moderate | 0.8 | Exploratory CNS agents |

| Selenium derivatives (RSe-1/RSe-2) | Low | 3.5 | Antioxidant/pro-oxidant probes |

Biological Activity

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS No. 1621519-77-4) is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is a derivative of piperazine and piperidine, which are known for their diverse pharmacological effects, including interactions with various neurotransmitter receptors.

Chemical Structure

The molecular formula for this compound is C12H20Cl3N3. The structure consists of two piperazine rings connected by a methyl group, with the piperidine moiety contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the histamine receptors. Studies have shown that compounds with similar structures can act as histamine H3 receptor antagonists, which may lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the brain, potentially influencing cognitive functions and mood regulation .

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

- Cognitive Enhancement : By antagonizing the H3 receptor, this compound may enhance cognitive functions by increasing the release of neurotransmitters involved in learning and memory.

- Anti-depressant Properties : Some studies suggest that modulation of histamine receptors can exhibit antidepressant effects, making this compound a candidate for further research in mood disorders .

- Potential in Treating Sexual Dysfunction : Similar compounds have been explored for their potential to improve erectile function and sexual behavior by modulating central nervous system pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:

- Histamine H3 Receptor Antagonism : Research demonstrated that derivatives of piperazine, including this compound, exhibit significant affinity towards H3 receptors, suggesting potential therapeutic applications in cognitive disorders .

- In Vivo Studies : In animal models, compounds similar to this compound have shown promise in altering feeding behavior and enhancing neurotransmitter activity in the brain, which could translate into clinical benefits for conditions like obesity and depression .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-4-(piperidin-4-yl)piperazine trihydrochloride, and what key intermediates are involved?

- Methodology : The compound is synthesized via sequential reactions. A precursor such as 1-fluoro-2-methoxy-4-nitrobenzene is reacted with 1-methyl-4-(piperidin-4-yl)piperazine, followed by catalytic hydrogenation to reduce the nitro group to an amine . Subsequent substitutions (e.g., pyrazine ring modifications) yield the final product. Key intermediates include nitroaromatic precursors and hydrogenated piperazine derivatives.

- Critical Step : Catalytic hydrogenation requires controlled conditions (e.g., H₂ pressure, Pd/C catalyst) to avoid over-reduction or byproduct formation.

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm piperazine/piperidine ring conformations and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (292.68 g/mol) and salt form .

- XRD : For crystalline structure determination, particularly to resolve chloride counterion interactions .

- Challenges : Trihydrochloride salt forms may cause peak broadening in NMR; use D₂O exchange or deuterated acidic solvents to improve resolution.

Q. What are the standard applications of this compound in pharmaceutical research?

- Primary Use : As a building block for kinase inhibitors and chemosensitizers. Its piperazine-piperidine scaffold enables interactions with enzymes (e.g., Akt) and receptors (e.g., dopamine receptors) .

- Example : In kinase inhibitor synthesis, the compound’s tertiary amines facilitate binding to ATP pockets in target proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production, and what are common pitfalls?

- Optimization Strategies :

- Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to improve amidation efficiency .

- Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the trihydrochloride salt from unreacted intermediates .

- Pitfalls :

- Hygroscopicity: The compound absorbs moisture, complicating yield calculations. Store under inert atmosphere (argon) at room temperature .

- Byproducts: Nitro group reduction may produce undesired amine derivatives; monitor via TLC or LC-MS .

Q. What analytical challenges arise in stability studies, and how are degradation products identified?

- Stability Issues :

- pH Sensitivity : Degrades in alkaline conditions via piperazine ring opening. Use buffered solutions (pH 3–6) for long-term storage .

- Thermal Decomposition : Above 150°C, releases HCl, forming free base impurities .

- Degradation Analysis :

- HPLC-UV/ELSD : Track degradation peaks under stress conditions (heat, light, oxidation).

- HRMS/MS : Identify fragments (e.g., m/z 154.1 for piperidine cleavage) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biochemical activity?

- Case Study : Replacing the methyl group with fluorophenyl moieties enhances blood-brain barrier penetration in CNS-targeted drugs .

- SAR Insights :

- Piperidine N-Methylation : Increases metabolic stability but reduces solubility.

- Chloride Counterions : Affect solubility and crystallinity; switching to mesylate improves aqueous compatibility .

- Experimental Design : Use parallel synthesis to generate analogs, followed by in vitro binding assays (e.g., SPR) and ADMET profiling .

Q. How can contradictions in spectral or bioactivity data be resolved?

- Common Contradictions :

- NMR vs. XRD Data : Discrepancies in proton environments due to conformational flexibility. Use variable-temperature NMR or DFT calculations .

- In Vitro vs. In Vivo Activity : Poor correlation may stem from salt dissociation in physiological buffers. Test free base and salt forms separately .

- Resolution Workflow :

Validate purity via elemental analysis.

Cross-reference with orthogonal techniques (e.g., IR for functional groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.